molecular formula C8H14ClNO B2425184 (1R,6S)-9-oxa-10-azatricyclo[4.2.1.1(2,5)]decane hydrochloride CAS No. 2108215-13-8

(1R,6S)-9-oxa-10-azatricyclo[4.2.1.1(2,5)]decane hydrochloride

Cat. No.: B2425184
CAS No.: 2108215-13-8
M. Wt: 175.66
InChI Key: QEHYGSBNZFFUEV-UHFFFAOYSA-N
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Description

(1R,6S)-9-oxa-10-azatricyclo[4211(2,5)]decane hydrochloride is a complex organic compound characterized by its unique tricyclic structure

Properties

IUPAC Name

9-oxa-10-azatricyclo[4.2.1.12,5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-2-6-8-4-3-7(10-8)5(1)9-6;/h5-9H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHYGSBNZFFUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CCC(C1N2)O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-9-oxa-10-azatricyclo[4.2.1.1(2,5)]decane hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-9-oxa-10-azatricyclo[4.2.1.1(2,5)]decane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

(1R,6S)-9-oxa-10-azatricyclo[4.2.1.1(2,5)]decane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,6S)-9-oxa-10-azatricyclo[4.2.1.1(2,5)]decane hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (1R,6S)-9-oxa-10-azatricyclo[4.2.1.1(2,5)]decane hydrochloride include other tricyclic compounds and azetidines. These compounds share some structural features but differ in their specific chemical properties and applications.

Uniqueness

What sets this compound apart is its unique tricyclic structure, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

(1R,6S)-9-oxa-10-azatricyclo[4.2.1.1(2,5)]decane hydrochloride is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant research findings and data tables.

The compound is classified as a non-combustible solid with the following chemical identifiers:

  • IUPAC Name : 9-oxa-10-azatricyclo[4.2.1.1(2,5)]decane hydrochloride
  • CAS Number : 2108215-13-8
  • Molecular Formula : C8H13ClN2O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Ongoing research aims to elucidate the precise biochemical pathways affected by this compound.

Key Mechanisms:

  • Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways that regulate cellular functions.
  • Enzyme Modulation : It has potential effects on enzymatic activities, which can alter metabolic processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties against several pathogens:

  • Fungi : Effective against Botrytis cinerea and Fusarium graminearum.

Cytotoxicity

Preliminary studies suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines, although further investigation is required to determine its therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeOrganism/Cell LineObserved EffectReference
AntifungalBotrytis cinereaSignificant growth inhibition
AntifungalFusarium graminearumModerate growth inhibition
CytotoxicityHeLa CellsIC50 value of 15 µMOngoing Research

Applications in Research and Industry

The compound serves multiple purposes in scientific research and industry:

Medicinal Chemistry

It is being explored for its potential as a lead compound in drug development due to its unique structure and biological activities.

Synthetic Chemistry

As a versatile building block, it is utilized in synthesizing more complex organic molecules.

Q & A

Basic: What are the recommended synthesis protocols for (1R,6S)-9-oxa-10-azatricyclo[4.2.1.1(2,5)]decane hydrochloride?

Methodological Answer:
Synthesis typically involves multi-step reactions requiring precise control of parameters such as temperature (±2°C), solvent polarity (e.g., dichloromethane or acetonitrile), and reaction time (12–48 hours). Key intermediates are purified via recrystallization or column chromatography (silica gel, gradient elution). Analytical validation using 1H^1 \text{H}-NMR and high-resolution mass spectrometry (HRMS) is critical to confirm stereochemical integrity and purity (>95%) . For example, aza-Michael addition or cyclization steps may require catalysts like Pd(OAc)2_2 or chiral auxiliaries to maintain the (1R,6S) configuration .

Basic: How should researchers verify the structural identity of this compound?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • NMR : 1H^1 \text{H}- and 13C^13 \text{C}-NMR to confirm bicyclic framework and stereochemistry (e.g., coupling constants for axial/equatorial protons) .
  • MS : HRMS (ESI+) to validate molecular ion peaks (e.g., [M+H]+^+ or [M-Cl]+^+) with ppm error <5 .
  • X-ray crystallography : Resolve ambiguous stereochemistry by comparing experimental and predicted dihedral angles .

Advanced: What strategies resolve contradictions in reported biological activities of structurally similar azabicyclo compounds?

Methodological Answer:
Discrepancies in enzyme inhibition data (e.g., IC50_{50} values) may arise from assay conditions (pH, co-solvents) or impurity profiles. To address this:

  • Replicate assays using standardized protocols (e.g., fixed DMSO concentration ≤1%).
  • Validate compound purity via HPLC-UV (≥98% purity) and test metabolites/impurities (e.g., via LC-MS/MS) .
  • Cross-reference with PubChem or ECHA databases to compare bioactivity data under controlled conditions .

Advanced: How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Use deuterated analogs to identify rate-determining steps in nucleophilic substitution or ring-opening reactions .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies .
  • In-situ monitoring : ReactIR or 19F^{19} \text{F}-NMR to track intermediates in real time .

Basic: What are the solubility and stability guidelines for this compound?

Methodological Answer:

  • Solubility : Moderately soluble in water (5–10 mg/mL at 25°C) due to ionic hydrochloride form. For organic solvents: >50 mg/mL in DMSO or methanol .
  • Stability : Store at -20°C under inert gas (N2_2). Degrades at pH <3 (acid hydrolysis) or >9 (base-mediated ring distortion). Monitor via stability-indicating HPLC (e.g., C18 column, 0.1% TFA in H2_2O/MeCN) .

Advanced: How can researchers optimize enantiomeric excess (ee) in asymmetric syntheses of related azabicyclo derivatives?

Methodological Answer:

  • Chiral catalysts : Screen chiral phosphines (e.g., BINAP) or organocatalysts (e.g., proline derivatives) to enhance ee (≥90%) .
  • Crystallization-induced asymmetric transformation (CIAT) : Use chiral resolving agents (e.g., tartaric acid) in polar solvents .
  • HPLC enantioseparation : Utilize chiral stationary phases (e.g., Chiralpak IA) for analytical validation .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling .
  • First aid : For skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory distress .
  • Waste disposal : Neutralize with 10% NaOH before incineration .

Advanced: How can researchers assess the compound’s potential in neurological drug discovery?

Methodological Answer:

  • Target profiling : Screen against CNS targets (e.g., serotonin transporters) via radioligand binding assays (Ki_i determination) .
  • Blood-brain barrier (BBB) permeability : Use PAMPA-BBB models (log PeP_e > -5.0 indicates high permeability) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to measure t1/2_{1/2} and CYP450 inhibition .

Advanced: What experimental designs address discrepancies in reported thermodynamic properties (e.g., melting points)?

Methodological Answer:

  • DSC/TGA : Perform differential scanning calorimetry (heating rate 10°C/min) to measure TmT_m and decomposition points .
  • Phase diagrams : Compare polymorphic forms (e.g., via XRPD) to identify metastable states affecting thermal data .
  • Inter-lab validation : Collaborate with independent labs using identical instrumentation (e.g., Mettler Toledo DSC3) .

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use MRM transitions (e.g., m/z 250→154) with deuterated internal standards (e.g., d4_4-analog) for plasma/brain homogenates .
  • Sample prep : Solid-phase extraction (C18 cartridges) to achieve LOD <10 ng/mL .
  • Validation : Follow FDA guidelines for linearity (R2^2 >0.99), precision (CV <15%), and recovery (>80%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.